molecular formula C16H10Cl3N3O2 B13450837 2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]-acetic Acid

2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]-acetic Acid

Cat. No.: B13450837
M. Wt: 382.6 g/mol
InChI Key: MFDOLHSVMKZKBK-WNFQYIGGSA-N
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Description

2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]-acetic Acid is a complex organic compound with the molecular formula C16H10Cl3N3O2 and a molecular weight of 382.628 g/mol . This compound is characterized by its unique structure, which includes multiple chlorine atoms and a cyanomethyl group attached to a phenyl ring. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]-acetic Acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3,5-dichloro-4-[(4-chlorophenyl)cyanomethyl]benzaldehyde with hydrazine hydrate under controlled conditions to form the hydrazone intermediate. This intermediate is then reacted with acetic acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]-acetic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]-acetic Acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]-acetic Acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)methyl]phenyl]hydrazinylidene]-acetic Acid
  • 2-[2-[3,5-Dichloro-4-[(4-bromophenyl)cyanomethyl]phenyl]hydrazinylidene]-acetic Acid
  • 2-[2-[3,5-Dichloro-4-[(4-fluorophenyl)cyanomethyl]phenyl]hydrazinylidene]-acetic Acid

Uniqueness

The uniqueness of 2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]-acetic Acid lies in its specific structural features, such as the presence of multiple chlorine atoms and a cyanomethyl group. These features contribute to its distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .

Properties

Molecular Formula

C16H10Cl3N3O2

Molecular Weight

382.6 g/mol

IUPAC Name

(2Z)-2-[[3,5-dichloro-4-[(4-chlorophenyl)-cyanomethyl]phenyl]hydrazinylidene]acetic acid

InChI

InChI=1S/C16H10Cl3N3O2/c17-10-3-1-9(2-4-10)12(7-20)16-13(18)5-11(6-14(16)19)22-21-8-15(23)24/h1-6,8,12,22H,(H,23,24)/b21-8-

InChI Key

MFDOLHSVMKZKBK-WNFQYIGGSA-N

Isomeric SMILES

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N/N=C\C(=O)O)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)NN=CC(=O)O)Cl)Cl

Origin of Product

United States

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